molecular formula C20H23N3O4 B610666 Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate CAS No. 1256269-87-0

Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate

Cat. No. B610666
CAS RN: 1256269-87-0
M. Wt: 369.421
InChI Key: WZHBYTVHUFURPY-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[1,2-a]pyridines , which are considered as privileged structures due to their occurrence in many natural products . It also contains a piperidine moiety , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Piperidine derivatives are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an imidazo[1,2-a]pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The synthesis of piperidine derivatives involves intra- and intermolecular reactions .

Scientific Research Applications

Alzheimer’s Disease Treatment

SAK3 has shown promising results in preclinical studies for the treatment of Alzheimer’s disease . It improved cognitive deficits and reduced the build-up of amyloid proteins, which are often implicated in Alzheimer’s progression .

Lewy Body Dementia Treatment

SAK3 has also been tested for its effectiveness in treating Lewy Body Dementia, the second most common type of dementia after Alzheimer’s . The results indicated that SAK3 significantly inhibited the accumulation of alpha-synuclein, a misfolded protein that characterizes many neurodegenerative diseases .

Neurodegenerative Diseases

Beyond Alzheimer’s and Lewy Body Dementia, SAK3 could potentially be effective in treating several kinds of neurodegenerative diseases . It seems to improve the brain’s natural ability to seek and destroy the misfolded proteins that characterize these diseases .

Cognitive Dysfunction Improvement

In addition to improving pathological signs of neurodegenerative diseases, preclinical tests indicate that SAK3 therapy can also improve cognitive dysfunction .

T-type Calcium Channel Enhancer

SAK3 is a T-type calcium channel enhancer . It is designed to promote neuronal activity by increasing releases of acetylcholine and dopamine, two neurotransmitters found to reduce in activity in neurodegenerative disease .

Potential for Human Clinical Trials

SAK3 is finally ready to move to human clinical trials . Approvals have been granted and first phase human clinical trials are set to commence sometime over the next year .

Future Directions

Imidazo[1,2-a]pyridines and piperidine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the biological activities of these compounds.

properties

IUPAC Name

ethyl 8'-methyl-2',5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3'-imidazo[1,2-a]pyridine]-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHBYTVHUFURPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate

CAS RN

1256269-87-0
Record name SAK-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4M3A4ZH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Reactant of Route 4
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Reactant of Route 6
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate

Q & A

Q1: What is the primary target of SAK3?

A1: SAK3 acts as an enhancer of T-type voltage-gated calcium channels (T-VGCCs), specifically Cav3.1 and Cav3.3 subtypes. [, , , , , , , ]

Q2: How does SAK3 affect acetylcholine levels in the brain?

A2: SAK3 enhances acetylcholine (ACh) release in the hippocampus, likely by stimulating T-VGCCs on cholinergic neurons. [, , ]

Q3: Beyond acetylcholine, what other neurotransmitter systems are influenced by SAK3?

A3: SAK3 administration has been shown to promote dopamine (DA) and serotonin (5-HT) release in the hippocampal CA1 region of both naive and amyloid precursor protein (APP) knock-in mice. [, ]

Q4: Does SAK3 affect basal neurotransmitter levels in the brain?

A4: SAK3 does not appear to alter the basal content of dopamine, serotonin, or noradrenaline in either the hippocampus or the medial prefrontal cortex (mPFC). [, ]

Q5: What is the role of CaMKII in SAK3's mechanism of action?

A5: SAK3 activates CaMKII, a critical enzyme for neuronal plasticity. This activation contributes to improved spine morphology, enhanced proteasome activity, and ultimately, better cognitive function. [, , ]

Q6: How does SAK3 influence proteasome activity?

A6: SAK3 enhances proteasome activity via CaMKII-dependent phosphorylation of the Rpt-6 subunit of the 19S proteasome. This enhanced activity contributes to the degradation of amyloid-β plaques and α-synuclein aggregates. [, , , , , , ]

Q7: What is the impact of SAK3 on neurogenesis?

A7: SAK3 enhances the proliferation and differentiation of neuroprogenitor cells in the hippocampal dentate gyrus, likely via T-VGCC activation. This enhanced neurogenesis is linked to improvements in depressive behaviors. [, ]

Q8: What is the chemical name and molecular formula of SAK3?

A8: The chemical name for SAK3 is Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate. Its molecular formula is C21H24N4O4.

Q9: What is the molecular weight of SAK3?

A9: The molecular weight of SAK3 is 396.44 g/mol.

Q10: What types of cell models have been used to study SAK3?

A10: Researchers have utilized Cav3.1 and Cav3.3 transfected neuronal cell lines (such as Neuro2A cells) to study the effects of SAK3 on T-VGCC currents. [, , , ]

Q11: What animal models have been employed in SAK3 research?

A11: SAK3 has been investigated in various animal models, including: * Olfactory bulbectomized (OBX) mice for studying cognitive impairment and depression. [, , , , , ] * APP knock-in mice (such as AppNL-F/NL-F and AppNL-G-F/NL-G-F) for studying Alzheimer's disease pathology. [, , , , , , , ] * α-Syn preformed fibril (PFF)-injected mice for studying Lewy body dementia. [] * Methimazole-induced hypothyroidism models for cognitive impairment. [, ]

Q12: What cognitive improvements have been observed with SAK3 treatment in animal models?

A12: SAK3 has demonstrated efficacy in improving cognitive impairments in: * Novel object recognition tasks in OBX mice and APP knock-in mice. [, , , , , ] * Morris water maze tests in APP knock-in mice. [, , , ]

Q13: What are the effects of SAK3 on amyloid-β accumulation?

A13: Chronic SAK3 administration has been shown to: * Reduce amyloid beta (1-42) levels in both soluble and insoluble fractions from the cortex of APP23 mice. [] * Decrease the number of amyloid plaques in the cortex of APP knock-in mice, assessed by Thioflavin-S staining. [, , , ]

Q14: Has SAK3 shown any effects on α-synuclein pathology?

A14: In α-Syn PFF-injected mice, SAK3 significantly inhibited the accumulation of fibrilized phosphorylated-α-synuclein in the substantia nigra and protected mesencephalic dopamine neurons from cell death. []

Q15: Are there any findings related to SAK3's effect on behavioral and psychological symptoms of dementia (BPSD)?

A15: SAK3 administration has demonstrated improvement in depressive behaviors in OBX mice, assessed by forced swim, tail suspension, and sucrose preference tasks. [, ]

Q16: Are there any findings on the relationship between SAK3's systemic exposure and its toxicity?

A17: While specific data isn't provided, one study mentions that pharmacokinetic studies were conducted to assess the relationship between SAK3's systemic exposure and its toxicity in rats and dogs under GLP conditions. []

Q17: What is the safety profile of SAK3 based on preclinical studies?

A18: Preclinical studies suggest that SAK3 is well-tolerated in animal models. No severe adverse events related to drug therapy were noted. [, ]

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